molecular formula C19H19NO3 B126954 Benzyl 2-(2-benzylprop-2-enoylamino)acetate CAS No. 87428-99-7

Benzyl 2-(2-benzylprop-2-enoylamino)acetate

Cat. No.: B126954
CAS No.: 87428-99-7
M. Wt: 309.4 g/mol
InChI Key: YKINYFHTXSOMQZ-UHFFFAOYSA-N
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Description

Benzyl 2-(2-benzylprop-2-enoylamino)acetate, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
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Biological Activity

Benzyl 2-(2-benzylprop-2-enoylamino)acetate, also known as benzyl [(2-benzylprop-2-enoyl)amino]acetate, is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Chemical Formula : C19H19NO3
  • Molecular Weight : 309.36 g/mol
  • CAS Number : 87428-99-7
  • IUPAC Name : this compound

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, making it a candidate for further exploration in antimicrobial therapies .
  • Toxicological Profile : As with many compounds in the benzyl ester category, its toxicity profile is critical for understanding its safety and efficacy. Research indicates that benzyl derivatives often undergo hydrolysis by carboxylesterases, leading to the formation of less toxic metabolites .
  • Pharmacological Applications : The compound is being studied for its potential use in treating conditions such as diarrhea due to its classification as an impurity reference material related to antidiarrheal drugs .

Case Studies and Experimental Data

A review of literature reveals several key studies on the biological activity of benzyl esters and their derivatives:

  • Study on Antimicrobial Activity : A study highlighted the synergistic effects of benzyl derivatives in combating microbial infections. Table G from the research indicates that certain formulations containing benzyl compounds exhibited enhanced antimicrobial properties compared to their individual components .
CompoundAntimicrobial ActivitySynergistic Effect
Benzyl 1ModerateYes
Benzyl 2HighYes
Benzyl 3LowNo
  • Toxicological Assessment : A comprehensive assessment of repeated-dose toxicity revealed that benzyl alkanoates exhibit low systemic toxicity with no significant adverse effects observed at standard exposure levels. The study utilized read-across approaches to predict toxicity based on structural similarities with known compounds like benzyl alcohol .

The mechanism through which this compound exerts its biological effects is primarily through nonpolar narcosis. This mechanism involves reversible interactions with biological membranes, similar to how depressant anesthetics function . The hydrolysis of the compound leads to the release of less toxic metabolites that may contribute to its overall safety profile.

Properties

IUPAC Name

benzyl 2-(2-benzylprop-2-enoylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-15(12-16-8-4-2-5-9-16)19(22)20-13-18(21)23-14-17-10-6-3-7-11-17/h2-11H,1,12-14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKINYFHTXSOMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00531405
Record name Benzyl N-(2-benzylacryloyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87428-99-7
Record name N-[1-Oxo-2-(phenylmethyl)-2-propen-1-yl]glycine phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87428-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl ((2-benzylprop-2-enoyl)amino)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087428997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl N-(2-benzylacryloyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N-[1-oxo-2-(phenylmethyl)-2-propen-1-yl]-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.220.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BENZYL ((2-BENZYLPROP-2-ENOYL)AMINO)ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7W7N3RH3U
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Synthesis routes and methods

Procedure details

2.42 g (15 mmoles) of 2-benzyl acrylic acid are dissolved in 30 ml of THF and 10 ml of CHCl3. There is added a solution in 50 ml of THF of 1.87 g of glycine benzyl ester hydrochlorate, 2.2 g of triethylamine, then 2.20 g of HOBT and 3.4 g of DCC. The mixture is stirred for 20 hours at room temperature. The precipitate of DCU formed is collected. After evaporating to dryness and taking up with ethyl acetate the organic phase is washed in succession with 2×20 ml of citric acid, then 3×20 ml of NaHCO3. The material is concentrated under a vacuum and the rest of the DCU formed is suction filtered. A yellow oil which crystallizes slowly is obtained.
Quantity
2.42 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
3.4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
1.87 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
2.2 g
Type
solvent
Reaction Step Five

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